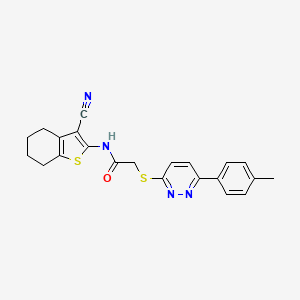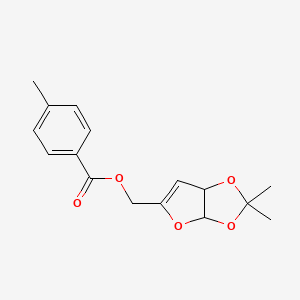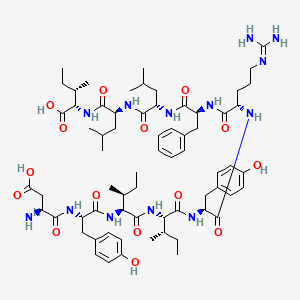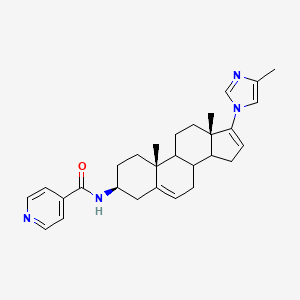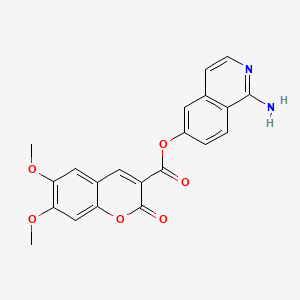
Thyminose-13C-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thyminose-13C-2, also known as Deoxyribose-13C-2, is a stable isotope-labeled compound. It is an endogenous metabolite, meaning it is naturally produced within organisms. The compound is labeled with carbon-13, a stable isotope of carbon, which makes it useful in various scientific research applications, particularly in metabolic studies .
準備方法
Synthetic Routes and Reaction Conditions
Thyminose-13C-2 is synthesized by incorporating carbon-13 into the molecular structure of thyminose. The synthesis involves the use of stable heavy isotopes of carbon. The specific synthetic routes and reaction conditions are proprietary and often vary depending on the manufacturer. Generally, the process involves the use of labeled precursors and specific catalysts to ensure the incorporation of carbon-13 into the desired position within the molecule .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The production process is optimized for yield and purity, ensuring that the final product meets the required specifications for research use. The compound is usually produced in specialized facilities equipped to handle isotopic labeling and ensure the stability of the product during storage and transportation .
化学反応の分析
Types of Reactions
Thyminose-13C-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The specific conditions, such as temperature, pH, and solvent, depend on the desired reaction and product .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols. Substitution reactions can result in a wide range of products depending on the substituent introduced .
科学的研究の応用
Thyminose-13C-2 has numerous applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms within biochemical pathways.
Biology: Helps in understanding metabolic flux and the role of specific metabolites in cellular processes.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Employed in the development of new pharmaceuticals and in quality control processes to ensure the consistency and purity of products
作用機序
The mechanism of action of Thyminose-13C-2 involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 label allows researchers to track the movement and transformation of the compound within biological systems. This helps in understanding the metabolic pathways and the role of specific metabolites. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Thyminose (Deoxyribose): The non-labeled form of Thyminose-13C-2.
Deoxyribose-13C-1: Another carbon-13 labeled compound, but with the label at a different position.
Deoxyribose-13C-3: Similar to this compound but with the carbon-13 label at the third carbon position
Uniqueness
This compound is unique due to its specific labeling at the second carbon position, which makes it particularly useful for certain types of metabolic studies. The position of the carbon-13 label can influence the behavior of the compound in metabolic pathways, making this compound distinct from other labeled compounds .
特性
分子式 |
C5H10O4 |
|---|---|
分子量 |
135.12 g/mol |
IUPAC名 |
(3S,4R)-3,4,5-trihydroxy(513C)pentanal |
InChI |
InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h2,4-5,7-9H,1,3H2/t4-,5+/m0/s1/i3+1 |
InChIキー |
ASJSAQIRZKANQN-YLIYBGLLSA-N |
異性体SMILES |
C(C=O)[C@@H]([C@@H]([13CH2]O)O)O |
正規SMILES |
C(C=O)C(C(CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






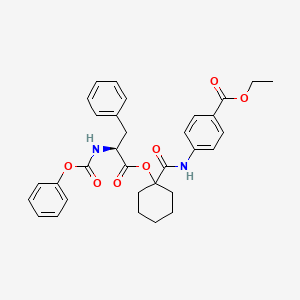
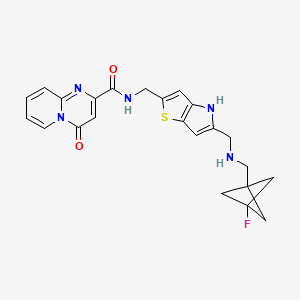
![Ruthenium, [N-[(1R,2R)-2-(amino-kappaN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kappaN]chloro[(1,2,3,4,5,6-eta)-1-methyl-4-(1-methylethyl)benzene]-](/img/structure/B12394670.png)

